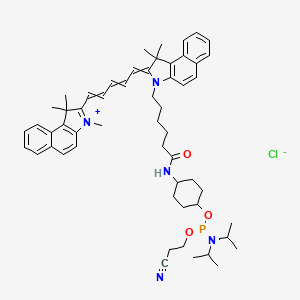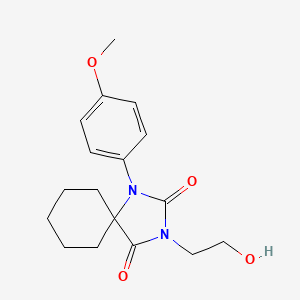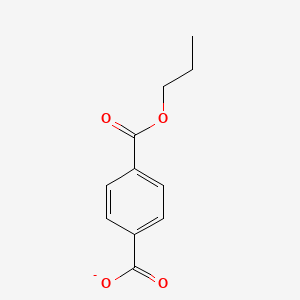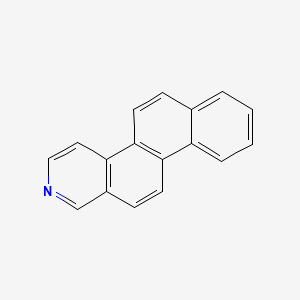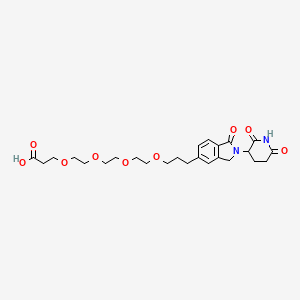
Phthalimidinoglutarimide-5'-C3-O-PEG3-C2-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimidinoglutarimide-5’-C3-O-PEG3-C2-acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) linker. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-C3-O-PEG3-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked together using a PEG spacer. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of Phthalimidinoglutarimide-5’-C3-O-PEG3-C2-acid follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, automated systems for precise control of reaction parameters, and purification techniques such as chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phthalimidinoglutarimide-5’-C3-O-PEG3-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with altered functional groups.
Applications De Recherche Scientifique
Phthalimidinoglutarimide-5’-C3-O-PEG3-C2-acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and as a tool for probing molecular interactions.
Medicine: The compound has potential therapeutic applications, particularly in drug delivery systems due to its PEG linker, which enhances solubility and bioavailability.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of Phthalimidinoglutarimide-5’-C3-O-PEG3-C2-acid involves its interaction with specific molecular targets and pathways. The phthalimide and glutarimide groups can interact with proteins and enzymes, modulating their activity. The PEG linker enhances the compound’s solubility and facilitates its transport within biological systems, allowing it to reach its targets more effectively.
Comparaison Avec Des Composés Similaires
Phthalimidinoglutarimide-5’-C3-O-PEG3-C2-acid can be compared with similar compounds such as:
- Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid
- Phthalimidinoglutarimide-5’-C3-O-PEG5-C2-acid
- Phthalimidinoglutarimide-5’-propargyl-O-PEG3-C2-acid
These compounds share similar structural features but differ in the length of the PEG linker or the presence of additional functional groups. The uniqueness of Phthalimidinoglutarimide-5’-C3-O-PEG3-C2-acid lies in its specific PEG3 linker, which provides an optimal balance between solubility and molecular size, making it particularly useful for certain applications.
Propriétés
Formule moléculaire |
C25H34N2O9 |
|---|---|
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H34N2O9/c28-22-6-5-21(24(31)26-22)27-17-19-16-18(3-4-20(19)25(27)32)2-1-8-33-10-12-35-14-15-36-13-11-34-9-7-23(29)30/h3-4,16,21H,1-2,5-15,17H2,(H,29,30)(H,26,28,31) |
Clé InChI |
HDRNVQQZMNRALR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



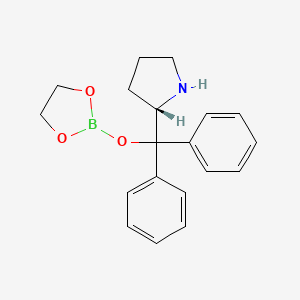
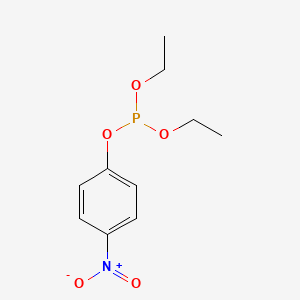
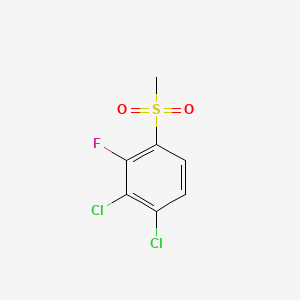
![2-ethyl-N-[4-[4-[N-(2-ethyl-6-methylphenyl)-4-[(E)-2-(4-methylphenyl)ethenyl]anilino]phenyl]phenyl]-6-methyl-N-[4-[(E)-2-(4-methylphenyl)ethenyl]phenyl]aniline](/img/structure/B14761600.png)



